1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a benzimidazole core, substituted with a methyl group and a trimethoxybenzyl group
Preparation Methods
The synthesis of 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the methyl group and the trimethoxybenzyl group. Common reagents used in these reactions include benzimidazole, methyl iodide, and 3,4,5-trimethoxybenzyl chloride. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine: This compound has a tetrazole ring instead of a benzimidazole ring, which may result in different chemical properties and biological activities.
1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzimidazole core and the trimethoxybenzyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3O3/c1-21-14-8-6-5-7-13(14)20-18(21)19-11-12-9-15(22-2)17(24-4)16(10-12)23-3/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
MEPUBGTUTSVUCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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